5,11-Dioctyl-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-dihydroindolo[3,2-b]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,11-Dioctyl-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-dihydroindolo[3,2-b]carbazole is a complex organic compound that belongs to the class of indolo[3,2-b]carbazoles. This compound is characterized by its unique structure, which includes two dioctyl groups and two dioxaborolan groups. It is primarily used in the field of organic electronics and materials science due to its semiconducting properties.
Preparation Methods
The synthesis of 5,11-Dioctyl-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-dihydroindolo[3,2-b]carbazole typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the indolo[3,2-b]carbazole core.
Functionalization: The core is then functionalized with dioctyl groups through alkylation reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
5,11-Dioctyl-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-dihydroindolo[3,2-b]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The dioxaborolan groups can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and palladium catalysts for cross-coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5,11-Dioctyl-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-dihydroindolo[3,2-b]carbazole has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and polymer solar cells due to its semiconducting properties.
Materials Science: The compound is studied for its potential in creating new materials with unique electronic and optical properties.
Biological Research: It is explored for its potential interactions with biological molecules, although this area is still under investigation.
Mechanism of Action
The mechanism of action of 5,11-Dioctyl-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-dihydroindolo[3,2-b]carbazole involves its ability to participate in electronic interactions due to its conjugated structure. The dioxaborolan groups facilitate cross-coupling reactions, allowing the compound to form complex molecular architectures. These interactions are crucial for its function in electronic devices, where it acts as a semiconductor .
Comparison with Similar Compounds
Similar compounds to 5,11-Dioctyl-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-dihydroindolo[3,2-b]carbazole include:
9,9-Dioctyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)dibenzosilole: Another compound used in organic electronics with similar borylation groups.
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene: Known for its use in OLEDs and OFETs.
The uniqueness of this compound lies in its indolo[3,2-b]carbazole core, which imparts distinct electronic properties compared to other similar compounds.
Properties
Molecular Formula |
C46H66B2N2O4 |
---|---|
Molecular Weight |
732.7 g/mol |
IUPAC Name |
5,11-dioctyl-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole |
InChI |
InChI=1S/C46H66B2N2O4/c1-11-13-15-17-19-21-27-49-39-29-33(47-51-43(3,4)44(5,6)52-47)23-25-35(39)37-32-42-38(31-41(37)49)36-26-24-34(48-53-45(7,8)46(9,10)54-48)30-40(36)50(42)28-22-20-18-16-14-12-2/h23-26,29-32H,11-22,27-28H2,1-10H3 |
InChI Key |
ZPJAZHKTRRSBOD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC5=C(C=C4N3CCCCCCCC)C6=C(N5CCCCCCCC)C=C(C=C6)B7OC(C(O7)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.